molecular formula C29H28N2O7 B15017346 octyl 4-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate

octyl 4-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate

Cat. No.: B15017346
M. Wt: 516.5 g/mol
InChI Key: UKSHIOFZRHKWLZ-UHFFFAOYSA-N
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Description

OCTYL 4-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a nitrophenoxy group, an isoindole moiety, and a benzoate ester, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OCTYL 4-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation of 4-nitrophenol with phthalic anhydride to form the nitrophenoxy isoindole intermediate. This intermediate is then esterified with octanol in the presence of a suitable catalyst, such as sulfuric acid, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

OCTYL 4-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino compound, while hydrolysis of the ester group produces the carboxylic acid derivative.

Scientific Research Applications

OCTYL 4-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of OCTYL 4-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE involves its interaction with specific molecular targets. The nitrophenoxy group can undergo redox reactions, generating reactive oxygen species that can damage cellular components. The isoindole moiety may interact with nucleic acids or proteins, disrupting their normal functions. These interactions can lead to antimicrobial or anticancer effects, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    OCTYL BENZOATE: A simpler ester with similar industrial applications but lacking the nitrophenoxy and isoindole groups.

    4-NITROPHENOXY BENZOATE: Contains the nitrophenoxy group but lacks the isoindole moiety, making it less complex.

    ISOINDOLE BENZOATE: Features the isoindole moiety but lacks the nitrophenoxy group, resulting in different reactivity and applications.

Uniqueness

OCTYL 4-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H28N2O7

Molecular Weight

516.5 g/mol

IUPAC Name

octyl 4-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoate

InChI

InChI=1S/C29H28N2O7/c1-2-3-4-5-6-7-18-37-29(34)20-8-10-21(11-9-20)30-27(32)25-17-16-24(19-26(25)28(30)33)38-23-14-12-22(13-15-23)31(35)36/h8-17,19H,2-7,18H2,1H3

InChI Key

UKSHIOFZRHKWLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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